5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid
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Overview
Description
5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to obtain benzofuran compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex benzofuran derivatives.
Medicine: Its potential therapeutic applications include the development of drugs for treating various diseases.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors, leading to desired therapeutic effects . For instance, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2,3-dihydro-1-benzofuran-7-carbaldehyde
- 5-Methoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde
- 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde
Uniqueness
5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-13-6-2-3-9-7(4-6)8(5-14-9)10(11)12/h2-4,8H,5H2,1H3,(H,11,12) |
InChI Key |
NFZIKRDGQBTUIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC2C(=O)O |
Origin of Product |
United States |
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